1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Spirocyclization: The spirocyclic structure is formed through a nucleophilic substitution reaction, often involving a piperidine derivative.
Furan ring incorporation: The furan ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using a furan boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: De-brominated analogs.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting neurological disorders or cancer.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-9’-chloro-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]
- 1-Benzyl-9’-iodo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]
Uniqueness
1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its bromine atom, which can be selectively modified to introduce various functional groups. This provides a versatile platform for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C25H24BrN3O2 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
1'-benzyl-9-bromo-2-(furan-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C25H24BrN3O2/c26-19-8-9-23-20(15-19)22-16-21(24-7-4-14-30-24)27-29(22)25(31-23)10-12-28(13-11-25)17-18-5-2-1-3-6-18/h1-9,14-15,22H,10-13,16-17H2 |
InChI Key |
QAKZPLCLMXLXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Br)CC6=CC=CC=C6 |
Origin of Product |
United States |
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